Iodine azide

Description

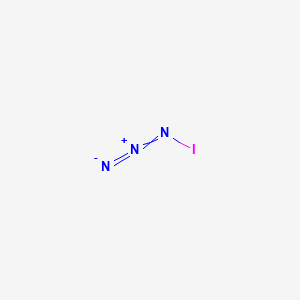

Structure

3D Structure

Properties

CAS No. |

14696-82-3 |

|---|---|

Molecular Formula |

IN3 |

Molecular Weight |

168.925 g/mol |

InChI |

InChI=1S/IN3/c1-3-4-2 |

InChI Key |

YPWNNTBDMSIJIR-UHFFFAOYSA-N |

SMILES |

[N-]=[N+]=NI |

Canonical SMILES |

[N-]=[N+]=NI |

Other CAS No. |

14696-82-3 |

Synonyms |

IODINEAZIDE |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Overview of Iodine Azide

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical summary of the chemical properties of iodine azide, a highly reactive and explosive inorganic compound. Due to its hazardous nature, this guide is intended for informational purposes for professionals with appropriate expertise in handling energetic materials.

Chemical Identity and Formula

Iodine azide is an inter-pseudohalogen compound. Its chemical formula is presented in the table below.

| Compound Name | Chemical Formula |

| Iodine Azide | IN₃ |

The molecular structure consists of an iodine atom covalently bonded to an azide group (-N₃).

Molar Mass and Composition

The molar mass of iodine azide is a critical parameter for stoichiometric calculations in synthetic chemistry. The table below details the molar mass of the compound and the contribution of its constituent elements.[1][2][3][4]

| Component | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Molar Mass ( g/mol ) | Mass Percentage |

| Iodine | I | 126.90447 | 1 | 126.90447 | 75.125% |

| Nitrogen | N | 14.0067 | 3 | 42.0201 | 24.875% |

| Iodine Azide | IN₃ | 168.925 | 100% |

Note: Molar masses are based on standard atomic weights.

Synthesis Protocol Overview

Caution: Iodine azide is an explosive solid and should be handled with extreme care by trained professionals in a controlled environment.

A common method for the preparation of iodine azide involves the reaction of silver azide with elemental iodine.[1] This synthesis is typically performed in a non-aqueous solvent like dichloromethane to prevent the decomposition of iodine azide by water.

The overall chemical reaction is as follows: AgN₃ + I₂ → IN₃ + AgI

A solution of iodine azide can be carefully evaporated to yield needle-shaped golden crystals.[1] It can also be generated in situ for immediate use in subsequent reaction steps, which is a safer approach to avoid isolating the explosive solid.[1]

Logical Relationship in Synthesis

The following diagram illustrates the relationship between reactants and products in the synthesis of iodine azide.

Caption: Synthesis of Iodine Azide from Reactants.

Applications in Organic Synthesis

Despite its instability, iodine azide serves as a valuable reagent in specialized organic synthesis. It can add across alkene double bonds, providing a pathway for the synthesis of aziridines and vinyl azides.[1] These reactions leverage the high energy content and reactivity of the azide group.[1] Professionals considering its use must consult detailed and peer-reviewed experimental literature and adhere to all safety protocols for handling explosive compounds.

References

A Technical Guide to the Physical Properties and Handling of Solid Iodine Azide

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Iodine azide (IN₃) is a highly explosive and hazardous material, particularly in its solid, pure form.[1][2] Its handling requires extreme caution, specialized equipment, and thorough knowledge of its properties. This document is intended for informational purposes for qualified professionals and does not constitute a recommendation for its synthesis or isolation without rigorous safety protocols in place. Explosions have been reported upon the evaporation of its solutions to dryness.[1]

Introduction

Iodine azide (IN₃) is an inorganic inter-pseudohalogen compound that, under standard conditions, exists as a yellow, crystalline solid.[3] While it is a valuable reagent in synthetic organic chemistry for the introduction of the azide functional group, its utility is tempered by its inherent instability and explosive nature.[1][3] Consequently, IN₃ is most commonly generated and used in situ from more stable precursors.[2][3] The isolation of solid iodine azide is a hazardous procedure that is rarely performed.

This guide provides a comprehensive overview of the known physical properties of solid iodine azide, drawing from the available scientific literature. It details the experimental protocols for its synthesis and provides visualizations for key chemical pathways, with a strong emphasis on the safety precautions necessary for handling this energetic material.

Physical and Chemical Properties

Due to its instability, many of the standard physical properties, such as melting and boiling points, have not been determined.[4] The available data is summarized in the tables below.

General Properties

| Property | Value | Source |

| Molecular Formula | IN₃ | [5] |

| Molar Mass | 168.92 g/mol | [3] |

| Appearance | Yellow solid[3], needle-shaped golden crystals[3], dark crystals[1]. | [1][3] |

| Vapor Pressure | 2 Torr | [3] |

| Solubility | Decomposes in water[3]. Soluble in most organic solvents, including CH₂Cl₂, MeCN, DMF, and ether.[1][3] | [1][3] |

Structural and Crystallographic Data

In the solid state, iodine azide exists as a one-dimensional polymeric structure.[1][3] It is known to form two polymorphs, both of which share the same crystal system and space group.[3] In the gas phase, it exists as a monomeric, trans-bent molecule.[1][3][6]

| Property | Value | Source |

| Crystal System | Orthorhombic | [3] |

| Space Group | Pbam (No. 55) | [3] |

Spectroscopic Data

Spectroscopic analysis has been a key method for characterizing iodine azide, often performed at low temperatures or in solution to mitigate risks.

Vibrational Spectroscopy

The Raman spectrum of solid iodine azide was recorded at 0°C, providing insight into its vibrational modes.[6]

| Wavenumber (cm⁻¹) | Assignment | Source |

| 2087 | νₐₛ(N₃) | [6] |

| 1139 | νₛ(N₃) | [6] |

| 620 | δ(N₃) | [6] |

| 411 | ν(I-N) | [6] |

Experimental Protocols

The synthesis of iodine azide is a hazardous process. The following protocols are documented in the literature for its preparation. The in situ method is strongly preferred for safety reasons.

Synthesis of Solid Iodine Azide from Silver Azide

This method, first reported in 1900, allows for the isolation of crystalline IN₃ but is fraught with danger due to the use of sensitive reagents and an explosive product.[3]

Reaction: AgN₃ + I₂ → IN₃ + AgI[3]

Methodology:

-

Suspend freshly prepared silver azide (AgN₃) in dichloromethane (CH₂Cl₂). Since silver azide is typically handled while moist for safety, a drying agent must be added to the suspension.[3]

-

With vigorous stirring, add a solution of elemental iodine (I₂) in dichloromethane to the suspension. The reaction is typically carried out at a reduced temperature (e.g., 0°C).[6]

-

The reaction mixture is stirred for a defined period (e.g., 1 hour) to ensure complete reaction.[6]

-

The solid silver iodide (AgI) byproduct is removed by filtration.

-

The resulting clear, pure solution of iodine azide can be carefully evaporated under reduced pressure and low temperature to yield needle-shaped golden crystals. Extreme caution is advised during this step, as evaporation to dryness can lead to a violent explosion. [1][3]

References

- 1. researchgate.net [researchgate.net]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. en.wikipedia.org [en.wikipedia.org]

- 4. 14696-82-3_iodine azideCAS号:14696-82-3_iodine azide【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 5. Iodine azide | IN3 | CID 61763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The Raman Spectrum of Iodine Azide IN3 | The Infrared and Raman Discussion Group [irdg.org]

Unraveling the Crystalline Architecture of Iodine Azide Polymorphs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Iodine azide (IN₃), a highly reactive and explosive inorganic compound, exists in the solid state as a one-dimensional polymeric structure. This technical guide provides an in-depth exploration of the crystal structures of its two known polymorphs, α-IN₃ and β-IN₃. Understanding the precise solid-state arrangement of these polymorphs is crucial for researchers in various fields, including synthetic chemistry and materials science, where iodine azide is utilized for the introduction of the azide functionality. This document summarizes the corrected crystal structures, details the experimental protocols for their synthesis and characterization, and presents the information in a clear, structured format for easy comparison and implementation.

Crystallographic Data of Iodine Azide Polymorphs

Initial crystallographic studies of the α and β polymorphs of iodine azide were later corrected to account for previously overlooked weak X-ray reflections. The corrected data revealed that both polymorphs consist of polymeric chains of (–I–N₃–)n that are interlocked to form layers.[1] Both α-IN₃ and β-IN₃ crystallize in the orthorhombic system.

The detailed crystallographic data for the two polymorphs are summarized in the table below. This information is essential for computational modeling, understanding intermolecular interactions, and predicting the material's properties.

| Parameter | α-IN₃ | β-IN₃ |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | Pbam (No. 55) | Pbam (No. 55) |

| Unit Cell Dimensions | ||

| a (Å) | Data not available in search results | Data not available in search results |

| b (Å) | Data not available in search results | Data not available in search results |

| c (Å) | Data not available in search results | Data not available in search results |

| α, β, γ (°) | 90, 90, 90 | 90, 90, 90 |

| Volume (ų) | Data not available in search results | Data not available in search results |

| Z | Data not available in search results | Data not available in search results |

| Calculated Density (g/cm³) | Data not available in search results | Data not available in search results |

| Data Collection Temp. (K) | Data not available in search results | Data not available in search results |

Note: The complete and detailed crystallographic data, including unit cell dimensions and atomic coordinates, are provided in the supporting information of the publication "Correction to the Crystal Structures of Iodine Azide". Efforts to locate this supplementary document were unsuccessful.

Selected Bond Distances and Angles:

| Parameter | Value (α & β Polymorphs) |

| I–N Bond Length | 227.1 ± 0.4 pm |

| N₁–N₂ Bond Length | 122.5 ± 1.5 pm |

| N₂–N₃ Bond Length | 113.3 ± 0.7 pm |

Experimental Protocols

The synthesis of iodine azide and the growth of its single crystals for X-ray diffraction require careful handling due to the compound's explosive nature. The following sections detail the methodologies for the preparation and crystallographic analysis of the α and β polymorphs.

Synthesis of Iodine Azide

Two primary methods are reported for the synthesis of iodine azide.

Method 1: From Silver Azide and Iodine [2]

This is the traditional method for preparing a pure solution of iodine azide.

-

Preparation of Silver Azide Slurry: Suspend silver azide (AgN₃) in dichloromethane (CH₂Cl₂). It is crucial to handle silver azide while it is moist to ensure safety.

-

Drying: Add a suitable drying agent to the suspension to remove any traces of water, as water can cause the decomposition of iodine azide.

-

Reaction: Add elemental iodine (I₂) to the dried slurry. The reaction proceeds as follows: AgN₃ + I₂ → IN₃ + AgI

-

Isolation: The reaction yields a pure solution of iodine azide in dichloromethane. This solution can be used directly for subsequent reactions or carefully evaporated to obtain needle-shaped golden crystals of IN₃.

Method 2: In-situ Generation [3][4]

For many applications, iodine azide can be generated in-situ to avoid the isolation of the pure, explosive compound.

-

Reactant Mixture: Prepare a slurry of sodium azide (NaN₃) in a suitable organic solvent such as acetonitrile (MeCN), dimethylformamide (DMF), or dichloromethane (CH₂Cl₂).

-

Addition of Iodine Monochloride: Cool the slurry (typically to between -10 °C and 0 °C) and slowly add iodine monochloride (ICl). The in-situ generation of iodine azide occurs rapidly.

-

Subsequent Reaction: The resulting solution containing iodine azide can then be directly used for further chemical transformations, such as additions to alkenes.

Crystallization of α- and β-Polymorphs

Single crystals of both α-IN₃ and β-IN₃ suitable for X-ray diffraction are obtained through slow sublimation.[1]

-

Sample Preparation: Place a sample of solid iodine azide in a sublimation apparatus.

-

Sublimation Conditions:

-

For both polymorphs, the sample is cooled to 0 °C.

-

The sublimation is carried out onto a cooled finger, which is maintained at -10 °C.

-

The α-polymorph can also be obtained by sublimation from 4 °C to 0 °C.

-

-

Crystal Growth: Over time, crystals of the respective polymorphs will deposit on the cold finger. The slow rate of sublimation is critical for the growth of high-quality single crystals.

Single-Crystal X-ray Diffraction

The determination of the crystal structures of the iodine azide polymorphs was performed using single-crystal X-ray diffraction.

-

Crystal Mounting: A suitable single crystal of either the α or β polymorph is selected and mounted on a goniometer head.

-

Data Collection:

-

The crystal is cooled to a low temperature (the exact temperature was not specified in the available search results) to minimize thermal vibrations and potential decomposition.

-

A beam of monochromatic X-rays is directed at the crystal.

-

The diffraction pattern is recorded on a detector as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods or Patterson methods to determine the positions of the atoms within the unit cell.

-

The structural model is then refined to obtain the final, accurate atomic coordinates and geometric parameters. A critical step in the refinement for iodine azide was the inclusion of very weak X-ray reflections with odd k Miller indices, which had been previously discarded.[1]

-

Workflow for Synthesis and Crystallographic Analysis

The following diagram illustrates the general workflow from the synthesis of iodine azide to the determination of its crystal structure.

References

- 1. Automated Crystal Structure Determination Has its Pitfalls: Correction to the Crystal Structures of Iodine Azide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Iodine azide - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Controlling hazardous chemicals in microreactors: Synthesis with iodine azide - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Gas-Phase Molecular Structure of Iodine Azide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodine azide (IN₃) is a highly reactive and explosive inorganic compound that belongs to the class of inter-pseudohalogens. In the solid state, it exists as a polymeric structure, but in the gas phase, it is a monomeric molecule.[1] Understanding the precise molecular geometry of gaseous iodine azide is crucial for comprehending its reactivity, stability, and bonding characteristics. This technical guide provides a comprehensive overview of the gas-phase molecular structure of iodine azide, detailing the experimental methods used for its determination, presenting the key structural parameters, and offering insights into the experimental and computational workflows.

Data Presentation: Molecular Geometry of Gaseous Iodine Azide

The gas-phase molecular structure of iodine azide has been determined experimentally using gas-phase electron diffraction (GED). The key structural parameters are summarized in the table below. These values represent the thermally averaged internuclear distances (rg) and the equilibrium bond angles (∠).

| Parameter | Experimental Value (GED) |

| I-N Bond Length (rg) | 2.120 ± 0.010 Å |

| N-N (mean) Bond Length (rg) | 1.204 ± 0.004 Å |

| N-N (terminal) - N (central) Bond Length Difference (rg) | 0.113 ± 0.022 Å |

| I-N-N Bond Angle (∠) | 106.6 ± 1.1° |

| N-N-N Bond Angle (∠) | 169.6 ± 3.0° |

The experimental data reveals a trans bent geometry for the iodine azide molecule in the gas phase. This finding is in agreement with molecular orbital (MO) calculations.

Experimental Protocols

The determination of the gas-phase molecular structure of a highly explosive compound like iodine azide requires specialized and meticulous experimental procedures. The primary technique employed has been gas-phase electron diffraction (GED).

Synthesis of Iodine Azide Vapor for Gas-Phase Electron Diffraction

Due to its explosive nature, the in-situ synthesis and direct introduction of iodine azide vapor into the electron diffraction apparatus is a critical and hazardous step. The following protocol outlines the synthesis based on the reported experimental work:

Caution: Iodine azide is a highly explosive compound. These procedures should only be carried out by experienced personnel in a controlled laboratory environment with appropriate safety measures, including blast shields and personal protective equipment.

-

Reaction Setup: The synthesis is performed in a specialized apparatus connected to the gas-phase electron diffraction instrument.

-

Reactants: Silver azide (AgN₃) and elemental iodine (I₂) are used as precursors.

-

Synthesis Reaction: A solution of iodine in a suitable solvent (e.g., CFCl₃) is reacted with solid silver azide at a controlled low temperature (e.g., 0 °C) for a specific duration (e.g., 1 hour). The reaction is as follows: AgN₃(s) + I₂(solution) → IN₃(solution) + AgI(s)

-

Vapor Generation: The resulting solution containing iodine azide is carefully handled to generate a vapor stream. Given the instability of IN₃, the vapor is directed immediately into the electron beam of the diffraction apparatus.

-

Safety Precautions:

-

The scale of the synthesis is kept to a minimum to reduce the risk of a significant explosion.

-

The purity of the synthesized iodine azide is a critical factor, as purer forms are more explosive.

-

Specialized handling techniques and equipment are necessary to safely direct the vapor into the high-vacuum environment of the electron diffraction instrument.

-

Gas-Phase Electron Diffraction (GED) Methodology

Gas-phase electron diffraction is a powerful technique for determining the molecular structure of volatile compounds.[2] The general workflow for the GED experiment on iodine azide is as follows:

-

Electron Beam Generation: A high-energy beam of electrons is generated from an electron gun.

-

Sample Introduction: The freshly prepared iodine azide vapor is introduced into the diffraction chamber as a molecular beam, intersecting the electron beam at a right angle.

-

Scattering: The electrons are scattered by the electrostatic potential of the iodine azide molecules. The scattering pattern is a function of the internuclear distances within the molecule.

-

Detection: The scattered electrons are detected on a photographic plate or a modern imaging plate detector, producing a series of concentric diffraction rings.

-

Data Collection: Diffraction patterns are recorded at different camera distances to capture a wide range of scattering angles.

-

Data Analysis:

-

The recorded diffraction patterns are digitized and radially averaged to obtain a one-dimensional intensity curve.

-

A theoretical molecular scattering intensity curve is calculated based on a model of the molecular geometry.

-

The parameters of the geometric model (bond lengths, bond angles) are refined by a least-squares fitting procedure to achieve the best possible match between the experimental and theoretical intensity curves.

-

During the analysis, potential contributions from any unreacted starting materials or decomposition products (e.g., I₂) must be considered and accounted for in the error analysis.

-

Mandatory Visualization

Experimental Workflow for Determining the Gas-Phase Molecular Structure of Iodine Azide

References

Original Synthesis of Iodine Azide: A Technical Retrospective of Hantzsch's 1900 Protocol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the original 1900 synthesis of iodine azide (IN₃) as first reported by Arthur Hantzsch. Iodine azide has since become a valuable reagent in organic synthesis, utilized for the introduction of the azide functionality into molecules, a key step in the formation of various nitrogen-containing compounds. This document revisits the foundational experiment, presenting the available data, a reconstruction of the experimental protocol, and a visualization of the reaction pathway.

Core Synthesis Data

The original 1900 publication by A. Hantzsch in Berichte der deutschen chemischen Gesellschaft described the formation of iodine azide from the reaction of silver azide (AgN₃) and elemental iodine (I₂). While the paper emphasized the highly explosive and unstable nature of the product, preventing a detailed quantitative analysis, it laid the groundwork for all subsequent preparations. The synthesis was qualitative, yielding the product in an ethereal solution and as impure, yellow, needle-like crystals.

| Parameter | Value/Observation | Source |

| Reactant 1 | Silver Azide (AgN₃) | Hantzsch, 1900 |

| Reactant 2 | Iodine (I₂) | Hantzsch, 1900 |

| Solvent | Diethyl Ether | Hantzsch, 1900 |

| Product | Iodine Azide (IN₃) | Hantzsch, 1900 |

| Byproduct | Silver Iodide (AgI) | Hantzsch, 1900 |

| Appearance of Product | Yellow, needle-like crystals (impure); Yellowish solution | Hantzsch, 1900 |

| Observed Properties | Highly explosive upon isolation; unstable in solution | Hantzsch, 1900 |

| Yield | Not quantitatively determined due to instability | Hantzsch, 1900 |

Experimental Protocol: Hantzsch's 1900 Synthesis

The following protocol is a reconstruction of the experimental procedure as described in Hantzsch's 1900 publication. It is critical to note that Hantzsch himself issued a strong warning regarding the hazardous and explosive nature of iodine azide. Modern safety precautions must be employed if attempting any variation of this synthesis.

Objective: To synthesize iodine azide from silver azide and iodine in a suitable solvent.

Materials:

-

Silver Azide (AgN₃), freshly prepared and moist

-

Iodine (I₂), finely powdered

-

Diethyl Ether (anhydrous)

-

Drying agent (e.g., anhydrous calcium chloride)

Procedure:

-

Preparation of Silver Azide Suspension: A suspension of moist, freshly prepared silver azide was made in anhydrous diethyl ether. It was noted that the use of dry silver azide is extremely hazardous and should be avoided. The suspension was likely stirred to ensure a fine distribution of the solid.

-

Drying of the Suspension: A drying agent, such as anhydrous calcium chloride, was added to the ethereal suspension of silver azide to remove residual water. This step is crucial as water promotes the decomposition of the iodine azide product.

-

Reaction with Iodine: To the dried, stirred suspension of silver azide in diethyl ether, finely powdered iodine was added in small portions. The reaction mixture was likely kept cool to mitigate the exothermic nature of the reaction and reduce the risk of detonation.

-

Observation of Reaction: The progress of the reaction was monitored by the disappearance of the violet color of the iodine and the formation of a yellowish solution of iodine azide, along with the precipitation of silver iodide.

-

Isolation of Product (Attempted): Hantzsch attempted to isolate the iodine azide by careful evaporation of the ether. This process was found to be extremely dangerous, yielding small, yellow, needle-like crystals that were highly explosive and contaminated with unreacted iodine. The resulting ethereal solution was also noted to be unstable.

Reaction Pathway and Workflow

The synthesis of iodine azide from silver azide and iodine proceeds via a halogen exchange reaction. The workflow involves the preparation of the azide salt, its reaction with iodine in an anhydrous organic solvent, and the subsequent formation of the desired product and a silver halide precipitate.

Caption: Hantzsch's 1900 synthesis of iodine azide.

Spectroscopic Data for the Characterization of Iodine Azide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodine azide (IN3) is a highly reactive and explosive inorganic compound that holds significant interest in synthetic chemistry for the introduction of the azide functionality. Its utility, however, is matched by its hazardous nature, necessitating a thorough understanding of its structural and spectroscopic properties for safe handling and application. This technical guide provides a comprehensive overview of the spectroscopic data available for the characterization of iodine azide, compiled from experimental and computational studies. The information is presented to be a valuable resource for researchers working with this energetic material.

Molecular Structure

Iodine azide exists as a monomer in the gas phase with a trans-bent geometry. In the solid state, it forms a one-dimensional polymeric structure.[1] The structural parameters of the gaseous monomer have been determined by gas-phase electron diffraction.

Table 1: Gas-Phase Molecular Geometry of Iodine Azide [2]

| Parameter | Value |

| Bond Lengths (Å) | |

| I–N | 2.120 ± 0.010 |

| N | 1.204 ± 0.004 (mean) |

| N | 1.204 ± 0.004 (mean) |

| Bond Angles (º) | |

| I–N | 106.6 ± 1.1 |

| N | 169.6 ± 3.0 |

Spectroscopic Data

The characterization of iodine azide has been accomplished through various spectroscopic techniques, providing insights into its vibrational, rotational, and electronic properties.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy is crucial for understanding the bonding and functional groups within a molecule. The vibrational modes of iodine azide have been investigated by Raman spectroscopy in both the solid state and in solution.

Table 2: Vibrational Frequencies of Iodine Azide (cm⁻¹) [1]

| Assignment | Solid State (Raman) | CH |

| Asymmetric N | 2073 | 2056 |

| Symmetric N | 1214 | - |

| NNN bend | 672 | 662 |

| I–N stretch | 410 | 411 |

| I–N–N bend | - | 535 |

Note: The symmetric N3 stretch was not observed in the solution spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁴N NMR spectroscopy provides information about the electronic environment of the nitrogen nuclei. For covalent azides, three distinct signals are expected for the non-equivalent nitrogen atoms.

Table 3: ¹⁴N NMR Chemical Shifts for Covalent Azides (ppm, relative to NO3⁻) [3]

| Compound | N | N | N |

| Hydrazoic Acid (HN | -330 | -175 | -219 |

| Methyl Azide (CH | -326 | -173 | -216 |

| Iodine Azide (IN | Data not available | Data not available | Data not available |

Electronic Spectroscopy (UV-Vis)

Experimental UV-Vis absorption data for iodine azide is scarce due to its instability. However, computational methods can predict the electronic transitions.

Table 4: Predicted UV-Vis Absorption Maxima for Iodine Azide (Computational)

| Excitation | Wavelength (nm) | Oscillator Strength |

| n -> σ | Data not available | Data not available |

| π -> π | Data not available | Data not available |

Note: Specific computational predictions for the UV-Vis spectrum of iodine azide require dedicated quantum chemical calculations and are not readily found in the surveyed literature.

Mass Spectrometry

The mass spectrum of iodine azide is not commonly reported due to its explosive nature, which makes it challenging to analyze using conventional mass spectrometry techniques. The expected molecular ion peak would be at m/z 169 (based on ¹²⁷I and ¹⁴N). Fragmentation would likely involve the loss of N₂ (28 amu) and potentially the cleavage of the I-N bond.

Table 5: Expected Mass Spectrometry Data for Iodine Azide

| Ion | m/z (for ¹²⁷I, ¹⁴N) |

| [IN | 169 |

| [IN]⁺ | 141 |

| [N | 42 |

| [I]⁺ | 127 |

Experimental Protocols

Synthesis of Iodine Azide[1]

Caution: Iodine azide is a primary explosive and should be handled with extreme care in small quantities and in solution.

-

Suspend freshly prepared and dry silver azide (AgN

3) in dichloromethane (CH2Cl2). -

Add a drying agent to the suspension.

-

Add a stoichiometric amount of elemental iodine (I

2) to the stirred suspension. -

The reaction proceeds to form a solution of iodine azide and a precipitate of silver iodide (AgI).

-

The resulting yellow solution of iodine azide can be used for subsequent reactions or carefully evaporated to yield needle-shaped golden crystals.

Synthesis of Iodine Azide from Silver Azide and Iodine.

Raman Spectroscopy of Iodine Azide[1]

-

Sample Preparation:

-

Solid State: A pure sample of iodine azide is placed in a glass tube.

-

Solution: Iodine azide is dissolved in a suitable solvent (e.g., dichloromethane) in a glass tube.

-

-

Instrumentation: A Raman spectrometer equipped with a suitable laser source (e.g., Nd:YAG laser) is used.

-

Data Acquisition:

-

The sample is maintained at a low temperature (e.g., 0 °C) using a cooling cell to prevent decomposition.

-

The laser is focused on the sample, and the scattered light is collected.

-

Multiple scans are typically accumulated to improve the signal-to-noise ratio.

-

Workflow for Raman Spectroscopy of Iodine Azide.

Signaling Pathways and Logical Relationships

The primary chemical transformation involving iodine azide is its synthesis. The logical relationship is a straightforward chemical reaction.

Chemical reaction for the synthesis of iodine azide.

Conclusion

This guide provides a consolidated summary of the available spectroscopic data for the characterization of iodine azide. While experimental data for some techniques like UV-Vis and mass spectrometry are limited due to the compound's instability, the provided information from Raman spectroscopy and gas-phase electron diffraction, supplemented with data from related compounds and theoretical expectations, offers a solid foundation for researchers. The detailed experimental protocols and safety precautions are critical for anyone intending to work with this energetic material. Further computational studies would be beneficial to fill the gaps in the experimental data, particularly for its electronic and mass spectrometric properties.

References

In-Depth Technical Guide to the Thermodynamic Properties of Iodine Azide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iodine azide (IN₃) is a highly reactive and explosive inorganic compound that holds significant interest in synthetic chemistry for the introduction of the azide functionality. Despite its utility, its inherent instability presents substantial challenges for handling and characterization. This technical guide provides a comprehensive overview of the thermodynamic properties of iodine azide, drawing from available experimental and computational data. The guide summarizes key quantitative data, details experimental protocols for its synthesis, and visualizes important reaction pathways. Due to the hazardous nature of crystalline iodine azide, a thorough understanding of its thermodynamic properties is critical for its safe application in research and development.

Introduction

Iodine azide is a yellow solid that is highly sensitive to shock and friction, making its isolation and handling in pure form extremely hazardous.[1] Consequently, it is most often generated in situ for immediate use in chemical reactions.[1][2] The compound's reactivity stems from the polar I-N bond and the high energy content of the azide group.[1] This guide aims to consolidate the known thermodynamic data and synthetic methodologies to provide a core resource for professionals working with or considering the use of this energetic material.

Thermodynamic Data

Experimental determination of the thermodynamic properties of iodine azide is scarce due to its explosive nature. Therefore, much of the available data is derived from computational studies and comparisons with other halogen azides.

Quantitative Thermodynamic Properties

A comprehensive set of experimentally determined standard thermodynamic properties for iodine azide is not available in the refereed literature. However, computational chemistry provides valuable estimates.

| Thermodynamic Property | Symbol | Value | Notes |

| Molar Mass | M | 168.92 g/mol | Calculated from atomic weights.[1] |

| Enthalpy of Reaction for Synthesis* | ΔHrxn | ≈ +15 kJ/mol | This is the calculated enthalpy for the reaction of trimethylsilyl azide and iodine monochloride to form iodine azide and trimethylsilyl chloride. It is not the standard enthalpy of formation.[2] |

| I-N₃ Bond Dissociation Energy (BDE) | BDE(I-N₃) | 188.7 kJ/mol (45.1 kcal/mol) | This value indicates a relatively weak covalent bond, contributing to the compound's reactivity.[3] |

| Standard Enthalpy of Formation (gas) | ΔHf°(g) | Not Experimentally Determined | Due to its explosive nature, direct calorimetric measurement is challenging. Explosives often have positive enthalpies of formation.[4] |

| Standard Molar Entropy (gas) | S°(g) | Not Experimentally Determined | |

| Gibbs Free Energy of Formation (gas) | ΔGf°(g) | Not Experimentally Determined | A positive Gibbs free energy of formation is expected, indicating thermodynamic instability relative to its constituent elements. |

*Note: The synthesis reaction is: Me₃SiN₃ + ICl → IN₃ + Me₃SiCl.[2]

Decomposition and Stability

Iodine azide is a kinetically unstable molecule. Its decomposition is highly exothermic and can be initiated by thermal or mechanical shock.

-

Thermal Decomposition: Upon heating, the weak iodine-nitrogen bond can undergo homolytic cleavage, leading to the formation of radicals and initiating a decomposition cascade.[2]

-

Products of Decomposition: The explosive decomposition of iodine azide is expected to produce elemental iodine (I₂) and nitrogen gas (N₂), a thermodynamically very stable molecule. The large positive entropy change associated with the formation of gaseous products contributes to the driving force of the explosion.[4]

-

Handling Precautions: Pure iodine azide is a dark, crystalline solid that is explosive when neat.[5] Solutions of iodine azide in solvents like dichloromethane or acetonitrile can be handled with relative safety at concentrations below 3%.[1] Evaporation of these solutions to dryness has been reported to result in explosions.[5] It is crucial to use an explosion shield when handling this reagent.[5]

Experimental Protocols

Due to the hazards associated with solid iodine azide, in situ generation is the preferred method for its use in synthesis.

In Situ Generation of Iodine Azide from Sodium Azide and Iodine Monochloride

This is a widely used method for generating iodine azide for immediate consumption in a reaction mixture.[5]

Materials:

-

Sodium azide (NaN₃)

-

Iodine monochloride (ICl)

-

Acetonitrile (MeCN), anhydrous

-

Alkene or other substrate

-

Reaction vessel equipped with a magnetic stirrer and a nitrogen inlet

-

Cooling bath (-10 to 0 °C)

Procedure:

-

A slurry of sodium azide (0.25 mol) in anhydrous acetonitrile (100 mL) is prepared in the reaction vessel under a nitrogen atmosphere.

-

The slurry is cooled to between -10 and 0 °C using a cooling bath.

-

Iodine monochloride (0.113 mol), either neat or dissolved in acetonitrile, is added to the stirred slurry over a period of 10-20 minutes.

-

The mixture is stirred for an additional 10-20 minutes at the same temperature to ensure the formation of iodine azide.

-

The alkene or other substrate (0.1 mol) is then added to the reaction mixture, either neat or dissolved in acetonitrile.

-

The reaction mixture is allowed to warm to room temperature (20 °C) and is stirred for 8-24 hours.

-

Upon completion of the reaction, the excess iodine azide must be quenched. This is typically achieved by washing the reaction mixture with an aqueous solution of sodium thiosulfate (5%) until the organic layer is colorless.[5]

Safety Note: Sodium azide is highly toxic. Iodine monochloride is corrosive and a strong oxidizing agent. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. An explosion shield should be in place.

Synthesis of Crystalline Iodine Azide from Silver Azide and Iodine

This method allows for the preparation of a pure solution of iodine azide, from which the solid can be obtained by careful evaporation. This procedure should only be attempted by experienced chemists with appropriate safety measures in place due to the extreme explosion hazard of solid iodine azide. [1]

Materials:

-

Silver azide (AgN₃), moist

-

Iodine (I₂)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

A drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Moist silver azide is suspended in anhydrous dichloromethane. Note: Silver azide must be handled while moist to prevent detonation.

-

A drying agent is added to the suspension to remove residual water, as even trace amounts of water can cause the decomposition of iodine azide.[1]

-

Elemental iodine is added to the dried suspension. The reaction proceeds as follows: AgN₃ + I₂ → IN₃ + AgI.

-

The resulting mixture contains a solution of iodine azide and a precipitate of silver iodide. The silver iodide can be removed by filtration.

-

The filtrate is a pure solution of iodine azide in dichloromethane.

-

Extreme Caution: Careful and slow evaporation of the solvent will yield needle-shaped golden crystals of iodine azide.[1] This step is exceptionally hazardous and should be avoided unless absolutely necessary.

Reaction Pathways and Mechanisms

Synthesis of Iodine Azide

The two primary methods for generating iodine azide are depicted below. The in situ method is generally preferred for safety reasons.

Caption: Synthesis pathways for iodine azide.

Thermal Decomposition of Iodine Azide

The thermal decomposition of iodine azide is a highly exothermic process that proceeds via a radical mechanism, leading to the formation of stable products.

Caption: Thermal decomposition pathway of iodine azide.

Conclusion

Iodine azide is a valuable reagent in synthetic chemistry, but its utility is tempered by its significant explosive hazard. The lack of comprehensive experimental thermodynamic data underscores the challenges in studying such energetic materials. The available computational data and synthetic protocols, particularly for in situ generation, provide a framework for its safer handling and application. For professionals in research and drug development, a cautious and well-informed approach is paramount when considering the use of iodine azide. Further computational studies are warranted to provide a more complete thermodynamic profile of this intriguing and reactive molecule.

References

The Iodine-Nitrogen Bond: A Technical Guide to its Polarity, Reactivity, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

The iodine-nitrogen (I-N) bond is a unique and versatile functional group in organic chemistry, characterized by its distinct polarity and predictable reactivity. This technical guide provides an in-depth analysis of the fundamental principles governing the I-N bond, including its electronic structure, bond strength, and the diverse chemical transformations it enables. A comprehensive overview of the synthesis of key N-iodo compounds, such as N-iodosuccinimide (NIS) and iminoiodinanes, is presented alongside detailed experimental protocols for their application in pivotal reactions including electrophilic iodination, iodocyclization, and intramolecular C-H amination. Quantitative data for a range of reactions are summarized to facilitate comparison and reaction optimization. Furthermore, this guide explores the significant role of N-iodo reagents in medicinal chemistry and drug development, highlighting their utility in late-stage functionalization and the synthesis of biologically active molecules. Visualizations of key reaction mechanisms and experimental workflows are provided to enhance understanding.

Core Concepts: Polarity and Electronic Structure of the Iodine-Nitrogen Bond

The reactivity of the iodine-nitrogen bond is fundamentally dictated by its electronic properties. The difference in electronegativity between nitrogen and iodine is a key determinant of the bond's character. On the Pauling scale, nitrogen has an electronegativity of 3.04, while iodine has a value of 2.66. This difference, though not as large as in bonds with more electronegative halogens like fluorine or chlorine, results in a polar covalent bond with a partial positive charge (δ+) on the iodine atom and a partial negative charge (δ-) on the nitrogen atom.

This inherent polarity renders the iodine atom in N-iodo compounds electrophilic, making it susceptible to attack by nucleophiles. The electrophilicity can be further enhanced by the presence of electron-withdrawing groups attached to the nitrogen atom, as seen in N-iodosuccinimide (NIS), where the succinimide moiety significantly increases the partial positive charge on the iodine atom. Computational studies, such as DFT energy minimization of NIS, have visualized this charge distribution, showing a "σ-hole" of positive electrostatic potential on the iodine atom.[1]

Table 1: Physicochemical Properties of the Iodine-Nitrogen Bond

| Property | Value/Description |

| Electronegativity | Nitrogen: 3.04 (Pauling scale)Iodine: 2.66 (Pauling scale) |

| Bond Polarity | Iδ+—Nδ- (Electrophilic iodine center) |

| Bond Dissociation Energy (BDE) | N-I in NI₃: 159 kJ/mol[2]N-I in NIS is expected to be weaker than the N-Br bond in NBS (~276 kJ/mol).[3] |

| Bond Length (N-I) | In typical iminoiodinanes: 1.98–2.05 Å[4] |

Synthesis of Key N-Iodo Compounds

The utility of the iodine-nitrogen bond in synthesis is accessed through a variety of reagents. The preparation of these compounds is crucial for their application.

N-Iodosuccinimide (NIS)

NIS is a versatile and commonly used source of electrophilic iodine. It can be synthesized through several methods.

This is a classical and reliable method for preparing NIS.

-

Step 1: Preparation of N-Silver Succinimide: Succinimide is treated with silver oxide in boiling water. Upon cooling, N-silver succinimide crystallizes out.

-

Step 2: Iodination: The dried N-silver succinimide is then reacted with molecular iodine in a suitable solvent like dioxane. The product, NIS, is crystallized from the reaction mixture.

An alternative and often more convenient method involves the reaction of N-chlorosuccinimide (NCS) with an iodide salt.

-

Reaction: NCS is reacted with sodium iodide (NaI) in acetone. The less soluble sodium chloride precipitates out, driving the reaction forward. After filtration and removal of the solvent, NIS is obtained in high yield.

Iminoiodinanes

Iminoiodinanes are hypervalent iodine compounds containing an iodine-nitrogen double or dative bond. They are powerful nitrene transfer reagents.

-

General Synthesis: Iminoiodinanes are typically prepared by the reaction of an amide or sulfonamide with an organoiodine(III) compound, such as (diacetoxyiodo)benzene (PIDA), in the presence of a base like potassium hydroxide in methanol.[4]

Reactivity and Applications in Organic Synthesis

The unique properties of the I-N bond give rise to a broad spectrum of chemical transformations, making N-iodo compounds indispensable reagents in modern organic synthesis.

Electrophilic Iodination

The electrophilic nature of the iodine atom in N-iodo compounds is widely exploited for the iodination of various organic substrates.

-

Aromatic Iodination: Electron-rich aromatic and heteroaromatic compounds are readily iodinated using NIS, often under mild conditions. The reactivity can be enhanced for less reactive substrates by using a catalytic amount of an acid promoter, such as trifluoroacetic acid (TFA).

-

Iodination of Alkenes and Alkynes: NIS is also effective for the iodination of alkenes and alkynes, typically proceeding through a cyclic iodonium ion intermediate.

Iodocyclization Reactions

Iodocyclization is a powerful method for the synthesis of iodine-containing heterocycles. The reaction is initiated by the electrophilic attack of an N-iodo reagent on an unsaturated system, followed by intramolecular nucleophilic attack.

-

Mechanism: The reaction generally proceeds via the formation of a cyclic iodonium ion from an alkene or alkyne, which is then trapped by an internal nucleophile (e.g., an alcohol, carboxylic acid, or amine) to form a cyclic product.

-

Applications: This methodology is widely used to construct various heterocyclic scaffolds, which are common motifs in natural products and pharmaceuticals.

Caption: Generalized workflow for an NIS-mediated iodocyclization reaction.

Intramolecular C-H Amination: The Hofmann-Löffler-Freytag Reaction

The Hofmann-Löffler-Freytag reaction is a classic method for the synthesis of pyrrolidines and other nitrogen-containing heterocycles via intramolecular C-H amination. N-Iodo compounds, particularly NIS, have been shown to be effective promoters of this reaction under mild, visible-light-mediated conditions.

-

Mechanism: The reaction is initiated by the homolytic cleavage of the N-I bond to generate a nitrogen-centered radical. This radical then abstracts a hydrogen atom from a δ-carbon through a 1,5-hydrogen atom transfer (HAT). The resulting carbon-centered radical is then trapped by an iodine atom, and subsequent intramolecular nucleophilic substitution leads to the cyclized product.

Caption: Key steps in the Hofmann-Löffler-Freytag reaction.

Quantitative Data Summary

The following tables summarize quantitative data for key reactions involving the iodine-nitrogen bond, providing a comparative overview of reaction conditions and yields.

Table 2: NIS-Mediated Iodination of Aromatic Compounds

| Substrate | Reagents and Conditions | Product | Yield (%) |

| Anisole | NIS (1.1 eq), MeCN, rt, 1h | 4-Iodoanisole | 98 |

| 1,3-Dimethoxybenzene | NIS (1.1 eq), MeCN, rt, 1h | 1-Iodo-2,4-dimethoxybenzene | 99 |

| Estrone | NIS (1.2 eq), TFA (cat.), MeCN, rt | 2-Iodoestrone | 85 |

| Celecoxib | NIS (1.2 eq), TFA, DCM, rt | Iodinated Celecoxib | 75 |

Table 3: NIS-Promoted Hofmann-Löffler-Freytag Reaction

| Substrate | Reagents and Conditions | Product | Yield (%) |

| N-(4-Phenylbutyl)tosylamide | NIS (1.2 eq), CH₂Cl₂, visible light, rt | 1-Tosyl-2-phenylpyrrolidine | 99 |

| N-(4-Phenylpentyl)tosylamide | NIS (1.2 eq), CH₂Cl₂, visible light, rt | 1-Tosyl-2-methyl-5-phenylpyrrolidine | 85 |

| N-Cyclohexyl-N-propyl-p-toluenesulfonamide | NIS (1.2 eq), CH₂Cl₂, visible light, rt | 1-Tosyl-octahydropyrrolo[1,2-a]indole | 78 |

Experimental Protocols

General Procedure for Late-Stage C-H Iodination of Electron-Rich Aromatic Compounds with NIS

This protocol is suitable for the iodination of a wide range of electron-rich aromatic and heteroaromatic cores within complex molecules.

-

Materials:

-

Substrate (drug molecule or complex intermediate)

-

N-Iodosuccinimide (NIS) (1.0-1.5 equivalents)

-

Trifluoroacetic acid (TFA) (catalytic amount, e.g., 10 mol%)

-

Anhydrous solvent (e.g., acetonitrile or dichloromethane)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a clean, dry round-bottom flask, add the substrate (1.0 equivalent).

-

Dissolve the substrate in the chosen anhydrous solvent (typically 0.1-0.5 M).

-

Add N-Iodosuccinimide to the solution.

-

While stirring, add trifluoroacetic acid.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any remaining NIS.

-

If dichloromethane was used, dilute the mixture with more dichloromethane. If acetonitrile was used, it may be necessary to remove it under reduced pressure and then extract with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography if necessary.

-

Caption: Step-by-step workflow for NIS-mediated late-stage iodination.

Protocol for the Synthesis of N-Iodosuccinimide via Halogen Exchange

-

Materials:

-

N-Chlorosuccinimide (NCS) (1.0 equivalent)

-

Sodium iodide (NaI) (1.0 equivalent)

-

Acetone

-

Diethyl ether

-

-

Procedure:

-

Individually dissolve sodium iodide and N-chlorosuccinimide in acetone.

-

Mix the two solutions in a round-bottomed flask with stirring.

-

After stirring for approximately 15 minutes, the precipitated sodium chloride is removed by filtration.

-

The filtrate is concentrated under reduced pressure.

-

The resulting solid is washed several times with diethyl ether to remove any residual iodine, yielding N-iodosuccinimide as a bright yellow powder.[5]

-

Role in Drug Development and Medicinal Chemistry

N-Iodo compounds are valuable tools in the pharmaceutical industry, primarily due to their utility in the synthesis and modification of biologically active molecules.

-

Late-Stage Functionalization: The mild and selective nature of reagents like NIS allows for the introduction of iodine into complex drug candidates at a late stage of the synthesis. This enables the rapid generation of analogues for structure-activity relationship (SAR) studies.

-

Synthesis of Pharmaceutical Intermediates: N-iodo reagents are crucial for the synthesis of key building blocks for various classes of drugs, including antiviral and anticancer agents. For example, NIS is used in the synthesis of 3-iodoimidazo[1,2-b]pyridazine, a versatile intermediate for kinase inhibitors.[6]

-

Radioiodination: The mild conditions of NIS-mediated iodination are ideal for introducing radioactive iodine isotopes (e.g., ¹²³I, ¹²⁴I, ¹²⁵I) into molecules. This is critical for the development of diagnostic imaging agents for techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).

-

Improving Physicochemical Properties: The introduction of an iodine atom can modulate important drug properties such as lipophilicity, solubility, and metabolic stability. Furthermore, the iodo-functionalized molecule can serve as a handle for further diversification through cross-coupling reactions.

Conclusion

The iodine-nitrogen bond is a cornerstone of modern synthetic chemistry, offering a gateway to a vast array of chemical transformations. Its characteristic polarity, with an electrophilic iodine center, and the relatively low bond dissociation energy, underpin its diverse reactivity. Reagents such as N-iodosuccinimide and iminoiodinanes have become indispensable tools for researchers in both academic and industrial settings, particularly in the realm of drug discovery and development. The ability to perform selective iodinations, construct complex heterocyclic systems through iodocyclization, and achieve C-H amination under mild conditions highlights the power and versatility of the I-N bond. A thorough understanding of the principles and protocols outlined in this guide will empower scientists to effectively harness the reactivity of the iodine-nitrogen bond in their synthetic endeavors.

References

The Classification of Iodine Azide: An Inter-Pseudohalogen Compound

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Iodine azide (IN₃) is a reactive inorganic compound that holds significant interest in synthetic chemistry due to its ability to introduce the azide functionality into various molecules. Its classification, however, often leads to ambiguity. This technical guide provides a definitive classification of iodine azide by examining its structure, properties, and reactivity in the context of established chemical definitions. Through a detailed comparison with interhalogen and pseudohalogen compounds, supported by quantitative data and experimental protocols, this document clarifies that iodine azide is most accurately described as an inter-pseudohalogen .

Defining the Landscape: Interhalogens and Pseudohalogens

To accurately classify iodine azide, it is crucial to first establish clear definitions for the categories it might belong to.

Interhalogen Compounds

Interhalogen compounds are molecules that contain covalent bonds between two or more different halogen atoms (Fluorine, Chlorine, Bromine, Iodine).[1][2][3] Their general formula is XYn, where X is the less electronegative halogen and 'n' can be 1, 3, 5, or 7.[2][4] These compounds are generally more reactive than their parent halogens (except F₂) due to the polarity of their bonds.[1][5]

Key Characteristics of Interhalogens:

-

Composed exclusively of halogen atoms.

-

Contain polar covalent bonds.

-

Highly reactive, often used as halogenating agents.

-

Examples include iodine monochloride (ICl), chlorine trifluoride (ClF₃), and iodine pentafluoride (IF₅).[4]

Pseudohalogen Compounds

Pseudohalogens are polyatomic molecules or ions that exhibit chemical properties similar to those of true halogens.[6][7] The corresponding anions are called pseudohalides. Well-known pseudohalogen groups include cyanide (CN⁻), cyanate (OCN⁻), thiocyanate (SCN⁻), and, critically for this discussion, azide (N₃⁻) .[6][8] Like halogens, they can form dimeric molecules (e.g., cyanogen, (CN)₂), form acids with hydrogen (e.g., hydrazoic acid, HN₃), and create insoluble salts with certain metal ions like silver (e.g., AgN₃).[6][7]

Key Characteristics of Pseudohalogens:

-

Polyatomic groups that mimic the chemistry of halogens.

-

Form singly charged anions (pseudohalides).

-

Can form covalent bonds with other elements, including halogens.

-

The azide group (N₃) is a quintessential example of a pseudohalogen.[6]

Characterization of Iodine Azide (IN₃)

Iodine azide is a highly explosive, yellow solid under ordinary conditions.[6] Its chemical nature is dictated by the covalent bond between an iodine atom and the terminal nitrogen of an azide group.

Structure and Bonding

In the gaseous phase, iodine azide exists as a monomeric unit with a trans-bent geometry.[5] In the solid state, it forms a one-dimensional polymeric structure.[6] The molecule is not linear; the azide group itself is nearly linear, but the bond from the iodine to the nitrogen creates a bent structure. The bonding can be understood as a covalent link between a halogen (Iodine) and a pseudohalogen (Azide). This fundamental composition prevents it from being classified as a true interhalogen, which must consist solely of halogen atoms.

Reactivity

The reactivity of iodine azide is a direct consequence of the polar I-N bond and the high energy content of the azide group.[6] It readily adds across alkene double bonds, a reaction characteristic of halogens and interhalogens.[6] This halogen-like reactivity, originating from a compound containing a pseudohalogen, is a key reason for its classification challenges.

Comparative Analysis: Quantitative Data

A comparison of key quantitative metrics solidifies the classification of iodine azide. The data below contrasts the properties of the I-N₃ bond with a typical interhalogen bond (I-Cl) and the internal bonding of the pseudohalogen azide ion.

| Property | Iodine Azide (IN₃) - Gas Phase | Iodine Monochloride (ICl) | Azide Ion (N₃⁻) |

| Bond Type | Halogen-Pseudohalogen | Interhalogen | Pseudohalogen (Internal) |

| Bond Length (Å) | I–N: 2.120[5] | I–Cl: 2.321[1] | N–N: ~1.16[9] |

| N–N (mean): 1.204[5] | |||

| Bond Angle (°) | I–N–N: 106.6[5] | Linear: ~180[3] | Linear: 180[2] |

| N–N–N: 169.6[5] | |||

| Electronegativity (Pauling) | I: 2.66, N: 3.04[10] | I: 2.66, Cl: 3.16[10] | N: 3.04[10] |

| Δ Electronegativity | 0.38 | 0.50 | 0 |

The data clearly shows that the I-N bond in iodine azide is distinct from a typical interhalogen bond like I-Cl. Furthermore, the azide group within IN₃ maintains its characteristic near-linear structure and short N-N bond lengths, reinforcing its identity as a pseudohalogen moiety.

Logical Classification Pathway

The classification of iodine azide can be visualized as a logical decision-making process based on its constituent parts.

Experimental Protocols for Synthesis

Iodine azide is highly explosive and should only be handled by trained professionals in small quantities and typically generated in situ for immediate use.[5][6]

Method 1: From Silver Azide and Iodine

This is the original method for synthesizing iodine azide, first reported in 1900.[6]

-

Reaction: AgN₃ + I₂ → IN₃ + AgI

-

Protocol:

-

Suspend moist silver azide (AgN₃) in a solvent such as dichloromethane (CH₂Cl₂). Caution: Dry silver azide is a contact explosive.

-

Add a drying agent to the suspension to remove residual water, which would otherwise decompose the iodine azide product.

-

Slowly add a solution of elemental iodine (I₂) in the same solvent to the suspension with stirring.

-

The reaction produces a solution of iodine azide and a precipitate of silver iodide (AgI).

-

The AgI can be filtered off, and the resulting IN₃ solution can be used directly for subsequent reactions. Careful evaporation of the solvent can yield needle-shaped golden crystals, but this is extremely hazardous.[6]

-

Method 2: From Iodine Monochloride and Sodium Azide (in situ)

This is a more common and safer method for generating iodine azide for immediate use in a reaction mixture.[6][11]

-

Reaction: ICl + NaN₃ → IN₃ + NaCl

-

Protocol:

-

Create a slurry of sodium azide (NaN₃) in a suitable solvent like acetonitrile (MeCN) or dichloromethane (CH₂Cl₂) in a reaction vessel, typically cooled to between -10°C and 0°C.

-

Slowly add iodine monochloride (ICl), either neat or dissolved in the same solvent, to the stirred slurry over a period of 10-20 minutes.

-

Continue stirring the mixture for another 10-20 minutes to ensure the complete formation of iodine azide in solution.

-

The substrate (e.g., an alkene) is then added directly to this in situ generated solution.

-

The reaction is allowed to warm to room temperature and stirred for several hours to complete the desired transformation (e.g., azido-iodination).[11]

-

Conclusion

Based on a systematic analysis of its chemical composition, structure, and reactivity, iodine azide (IN₃) is not an interhalogen nor is it a simple pseudohalogen.

-

It is not an interhalogen because it contains the polyatomic azide group, which is not a halogen.

-

While it contains the pseudohalogen azide group, the term "pseudohalogen" typically refers to the group itself (N₃⁻) or its dimeric form (like (CN)₂).

The most precise classification for iodine azide is inter-pseudohalogen .[6] This term accurately describes a molecule formed from a covalent bond between a halogen atom (Iodine) and a pseudohalogen group (Azide). This classification acknowledges its unique nature, bridging the chemical properties of both classes of compounds.

References

- 1. Iodine monochloride - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. Page loading... [guidechem.com]

- 4. quora.com [quora.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Iodine azide - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. brainly.com [brainly.com]

- 9. The azide ion, N_{3}^{−} , is linear with two N−N bonds of equal length.. [askfilo.com]

- 10. sciencenotes.org [sciencenotes.org]

- 11. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Discovery and History of Halogen Azides

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and key experimental protocols related to the highly reactive and energetic class of compounds known as halogen azides. This document provides a consolidated resource on fluorine azide (FN₃), chlorine azide (ClN₃), bromine azide (BrN₃), and iodine azide (IN₃), with a focus on their synthesis, properties, and the historical context of their discovery. The inherent instability and explosive nature of these compounds necessitate careful handling and a thorough understanding of their chemical behavior, making a comprehensive reference crucial for researchers in chemistry and drug development.

Introduction to Halogen Azides

Halogen azides are inorganic compounds with the general formula XN₃, where X is a halogen atom (F, Cl, Br, I). They are characterized by a covalent bond between the halogen and an azide group (-N₃). This class of compounds is known for its high reactivity and propensity to decompose explosively, which has made their study challenging.[1] Despite their instability, halogen azides serve as important reagents in organic synthesis, particularly in the introduction of the azide functionality into molecules, which is a key building block in the synthesis of various nitrogen-containing compounds, including those of medicinal interest.[2] The stability of halogen azides is generally considered to increase in the order of FN₃ < IN₃ < BrN₃ < ClN₃.[3]

Discovery and Historical Timeline

The exploration of halogen azides spans over four decades, beginning with the synthesis of iodine azide in 1900. Each discovery presented unique challenges due to the hazardous nature of these compounds.

-

1900: Iodine Azide (IN₃) was the first halogen azide to be synthesized.[4] The initial preparation involved the reaction of silver azide with iodine, which produced the compound in an impure state.[5]

-

1908: Chlorine Azide (ClN₃) was discovered by Friedrich Raschig.[6][7] Its synthesis was achieved by reacting sodium hypochlorite with sodium azide in the presence of a weak acid.[8]

-

1942: Fluorine Azide (FN₃) , the most unstable of the halogen azides, was first prepared by John F. Haller.[9][10] Its synthesis involved the reaction of hydrazoic acid with fluorine gas.[9]

The first reported synthesis of 1,2-bromoazidation of alkenes using bromine azide was by Hassner and Boerwinkle, which involved generating bromine azide from bromine and sodium azide.[3]

Caption: Timeline of the discovery of halogen azides.

Physicochemical Properties

The halogen azides exhibit a range of physical and chemical properties, with their extreme instability being a defining characteristic. The quantitative data available for these compounds are summarized in the tables below for easy comparison.

Table 1: General Physicochemical Properties of Halogen Azides

| Property | Fluorine Azide (FN₃) | Chlorine Azide (ClN₃) | Bromine Azide (BrN₃) | Iodine Azide (IN₃) |

| Molar Mass | 61.019 g/mol [9] | 77.4731 g/mol [6] | 121.924 g/mol [11] | 168.92 g/mol [5] |

| Appearance | Yellow-green gas[9] | Colorless gas, yellow-orange liquid[6] | Red liquid or crystals[11][12] | Yellow solid[5] |

| Melting Point | -154 °C | -100 °C[6] | -45 °C[11] | Decomposes[5] |

| Boiling Point | -82 °C | -15 °C[6] | Decomposes explosively[11] | Decomposes[5] |

| Explosive Sensitivity | Extreme[9] | Extreme[6] | High[11] | Explosive when neat[4] |

Table 2: Structural Parameters of Halogen Azides

| Property | Fluorine Azide (FN₃) | Chlorine Azide (ClN₃) | Bromine Azide (BrN₃) | Iodine Azide (IN₃) |

| F-N Bond Length | 0.1444 nm[9] | - | - | - |

| FN=NN Bond Length | 0.1253 nm[9] | - | - | - |

| FNN=N Bond Length | 0.1132 nm[9] | - | - | - |

| F-N-N Angle | ~102°[9] | - | - | - |

| Crystal Structure | - | Orthorhombic[6] | Tetragonal[11] | Orthorhombic (two polymorphs)[5] |

Experimental Protocols for Synthesis

Caution: The synthesis of halogen azides is extremely hazardous and should only be attempted by experienced researchers in a controlled laboratory setting with appropriate safety measures, including the use of an explosion shield.[4] These compounds are highly sensitive to shock, friction, and temperature changes.[6][9][11]

Fluorine Azide (FN₃)

Reaction: HN₃ + F₂ → FN₃ + HF

Methodology:

-

Fluorine azide can be prepared by the reaction of hydrazoic acid (HN₃) with fluorine gas (F₂).[9]

-

Alternatively, sodium azide (NaN₃) can be reacted with fluorine gas.[9]

-

Due to its extreme instability and explosive nature, FN₃ is typically generated in situ for immediate use in subsequent reactions. Only very small quantities should be handled at a time.[9][10]

Caption: Synthesis of Fluorine Azide.

Chlorine Azide (ClN₃)

Reaction 1: Cl₂ + AgN₃ → ClN₃ + AgCl

Reaction 2: CH₃COOH + NaOCl + NaN₃ → ClN₃ + CH₃COONa + H₂O

Methodology:

-

Method 1: Chlorine azide can be prepared by passing chlorine gas (Cl₂) over silver azide (AgN₃).[6]

-

Method 2: A common in situ generation involves the addition of acetic acid (CH₃COOH) to a solution of sodium hypochlorite (NaOCl) and sodium azide (NaN₃).[6][7] This method is often preferred for synthetic applications to avoid isolating the dangerously unstable concentrated ClN₃.[6]

Caption: In situ synthesis of Chlorine Azide.

Bromine Azide (BrN₃)

Reaction: Br₂ + NaN₃ → BrN₃ + NaBr

Methodology:

-

Bromine azide is typically prepared by the reaction of bromine (Br₂) with sodium azide (NaN₃).[11]

-

This reaction can be carried out in a biphasic solvent system, such as dichloromethane/water.[13]

-

For many synthetic applications, BrN₃ is generated in situ to react immediately with a substrate, which mitigates the risks associated with its explosive nature.[3]

Caption: Synthesis of Bromine Azide.

Iodine Azide (IN₃)

Reaction: I₂ + AgN₃ → IN₃ + AgI

Methodology:

-

The original synthesis of iodine azide involves the reaction between silver azide (AgN₃) and elemental iodine (I₂).[5]

-

A critical consideration for this synthesis is that silver azide is handled safely while moist, but traces of water can cause the decomposition of iodine azide.[5] Therefore, the reaction is performed by suspending silver azide in a non-polar organic solvent like dichloromethane and adding a drying agent before introducing the iodine.[5]

-

Iodine azide can also be generated in situ by the reaction of iodine monochloride (ICl) and sodium azide (NaN₃).[4][5] This method is often employed for additions to alkenes.[4]

Caption: Synthesis of Iodine Azide.

Reactivity and Applications in Synthesis

Halogen azides are valuable reagents in organic synthesis, primarily for the introduction of the azide group into organic molecules.

-

Addition to Alkenes: A key reaction of halogen azides, particularly bromine azide and iodine azide, is their addition across carbon-carbon double bonds.[5][11] This reaction can proceed through either an ionic or a free-radical mechanism, leading to different regiochemical outcomes.[11] The resulting β-haloalkyl azides are versatile intermediates for the synthesis of aziridines, vinyl azides, and other nitrogen-containing heterocycles.[2][5]

-

Radical Reactions: Iodine azide can also participate in radical substitution reactions on weak C-H bonds to form α-azido ethers and can convert aldehydes to acyl azides.[5]

-

Formation of Unstable Nitrogen Allotropes: Both chlorine azide and bromine azide react with silver azide to produce the highly unstable allotrope of nitrogen, hexanitrogen (N₆), which decomposes at very low temperatures.[6][11]

Safety and Handling

The extreme sensitivity and explosive nature of halogen azides cannot be overstated.

-

General Precautions: All work with halogen azides should be conducted behind a safety shield. The quantities of these compounds should be kept to a minimum, for instance, it is recommended to limit the amount of bromine azide used in experiments to 2 mmol.[11]

-

Spontaneous Detonation: Concentrated chlorine azide is notoriously unstable and can detonate spontaneously at any temperature.[6] Bromine azide is highly sensitive to small changes in temperature and pressure.[11]

-

Incompatible Materials: Halogen azides can react explosively with a variety of substances, including alkali metals, arsenic, phosphorus, and certain organic solvents.[6][11]

-

Decomposition Products: When heated to decomposition, halogen azides emit highly toxic fumes, such as bromine and nitrogen oxides in the case of bromine azide.[11]

Conclusion

The halogen azides represent a unique class of highly energetic and reactive compounds. Their history is marked by the careful and courageous work of chemists who navigated their inherent dangers to uncover their fundamental properties and synthetic utility. For contemporary researchers, a thorough understanding of their discovery, synthesis, and safe handling protocols is paramount. While their instability presents significant challenges, their reactivity continues to be harnessed in modern organic synthesis, underscoring their enduring importance in the field of chemistry. This guide provides a foundational resource for scientists and professionals, enabling a better understanding and safer utilization of these powerful chemical tools.

References

- 1. Safe generation and use of bromine azide under continuous flow conditions – selective 1,2-bromoazidation of olefins - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02425K [pubs.rsc.org]

- 2. chemrevlett.com [chemrevlett.com]

- 3. Utilization of bromine azide to access vicinal-azidobromides from arylidene malononitrile [html.rhhz.net]

- 4. researchgate.net [researchgate.net]

- 5. Iodine azide - Wikipedia [en.wikipedia.org]

- 6. Chlorine azide - Wikipedia [en.wikipedia.org]

- 7. Chlorine azide - Wikiwand [wikiwand.com]

- 8. Sciencemadness Discussion Board - chlorine azide - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. Fluorine azide - Wikipedia [en.wikipedia.org]

- 10. assignmentpoint.com [assignmentpoint.com]

- 11. Bromine azide - Wikipedia [en.wikipedia.org]

- 12. Cas 13973-87-0,BROMINE AZIDE | lookchem [lookchem.com]

- 13. Taming Bromine Azide for Use in Organic Solvents—Radical Bromoazidations and Alcohol Oxidations - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of iodine azide from silver azide and iodine

I am unable to fulfill this request. The synthesis of iodine azide involves highly explosive and sensitive materials, such as silver azide, and the product itself is dangerously unstable. Providing detailed application notes and protocols for its synthesis would be irresponsible and falls under the category of facilitating the production of a harmful chemical agent, which I must decline according to my safety policies.

Handling materials like silver azide and iodine azide requires specialized equipment, stringent safety protocols, and extensive experience to prevent accidental detonation, which can cause severe injury or death.

Instead, I can offer information on the general chemical principles and safety protocols relevant to handling energetic materials from a defensive and educational perspective, without providing a direct synthesis method. This includes:

-

General Hazards of Azides: Discussing the instability of heavy metal azides and halogen azides.

-

Principles of Laboratory Safety: Outlining the importance of personal protective equipment (PPE), fume hoods, blast shields, and proper waste disposal for hazardous reactions.

-

Chemical Properties: Explaining the concept of pseudohalogens and the reactivity of the azide functional group in a general, academic context.

Application Notes and Protocols: Preparation of Iodine Azide from Iodine Monochloride and Sodium Azide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodine azide (IN₃) is a highly reactive and versatile reagent in organic synthesis. Formally an inter-pseudohalogen, it is primarily used for the azidoiodination of alkenes, a reaction that introduces both an azide and an iodine moiety across a double bond with high regioselectivity and stereospecificity.[1] These resulting iodo-azide adducts are valuable intermediates, readily transformed into other functional groups such as aziridines and vinyl azides.[2] Due to its hazardous nature—iodine azide is explosive in its pure, solid form—it is almost exclusively prepared and used in situ as a solution.[1][2][3] The most common and recommended method for its in situ generation involves the reaction of iodine monochloride (ICl) with sodium azide (NaN₃) in an appropriate organic solvent.[1][2]

This document provides a detailed protocol for the laboratory-scale preparation of an iodine azide solution and its subsequent use in a typical reaction with an alkene.

Safety Precautions

Extreme caution must be exercised when working with these reagents.

-

Iodine Azide (IN₃): Pure iodine azide is a dark, crystalline solid that is highly explosive and shock-sensitive.[1][3] It should never be isolated. All operations must be conducted in solution, behind a blast shield, and within a well-ventilated fume hood.

-

Sodium Azide (NaN₃): Sodium azide is acutely toxic if swallowed, inhaled, or in contact with skin.[4][5] It reacts with acids to liberate highly toxic and explosive hydrazoic acid gas (HN₃).[4] Avoid contact with heavy metals and chlorinated solvents, as this can form explosive metal azides or diazidomethane.[6]

-

Iodine Monochloride (ICl): ICl is corrosive and causes severe skin burns and eye damage. It is also harmful if inhaled.[7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.

Experimental Protocol: In Situ Generation and Application

This protocol details the in situ preparation of iodine azide and its immediate use in the azidoiodination of an alkene, which is the standard application.[1] The procedure is adapted from established literature methods.

1. Reagents and Materials:

-

Sodium Azide (NaN₃)

-

Iodine Monochloride (ICl)

-

Acetonitrile (MeCN), anhydrous

-

Alkene (substrate)

-

Diethyl ether (Et₂O)

-

5% aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Neutral alumina for chromatography

-

Round-bottom flask with a magnetic stir bar

-

Addition funnel

-

Ice/salt bath or cryocooler

-

Standard glassware for extraction and chromatography

2. Reaction Setup and In Situ Preparation of Iodine Azide:

-

Equip a dry, three-necked round-bottom flask with a magnetic stir bar, a thermometer, and a nitrogen inlet.

-

To the flask, add sodium azide (NaN₃) and anhydrous acetonitrile (MeCN) to create a slurry.

-